Pirfenidone

Übersicht

Beschreibung

Pirfenidon ist ein synthetisches Pyridon-Arzneimittel, das für seine antifibrotischen, entzündungshemmenden und antioxidativen Eigenschaften bekannt ist. Es wird hauptsächlich zur Behandlung der idiopathischen Lungenfibrose (IPF) eingesetzt, einer chronischen und progredienten Form der interstitiellen Pneumonie . Die Verbindung wurde in verschiedenen Regionen, darunter Japan, der Europäischen Union, Kanada und den Vereinigten Staaten, für die medizinische Verwendung zugelassen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pirfenidon kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 5-Methyl-2-pyridon mit Phenylmagnesiumbromid, gefolgt von einer Oxidation . Eine andere Methode umfasst die Cyclisierung von 2-Cyano-3-Phenylacrylsäure unter sauren Bedingungen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Pirfenidon häufig mit einer Einzel-Emulsions-Lösungsmittelverdunstungsmethode hergestellt. Dies beinhaltet die Herstellung von Pirfenidon-beladenen Poly(Milchsäure-co-Glycolsäure)-Nanopartikeln, die anschließend gefriergetrocknet werden, um ein frei fließendes Pulver zu erhalten . Dieses Verfahren verbessert die Freisetzung des Arzneimittels und reduziert seine Toxizität, Dosis und Dosierungsfrequenz .

Chemische Reaktionsanalyse

Arten von Reaktionen

Pirfenidon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsreaktionen können mit Reagenzien wie Brom oder Chlor durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pirfenidon, wie z. B. 5-Carboxy-Pirfenidon .

Wissenschaftliche Forschungsanwendungen

Pirfenidon hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird bei der Synthese verschiedener Derivate verwendet, um Struktur-Wirkungs-Beziehungen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Zytokinproduktion.

Medizin: Wird hauptsächlich zur Behandlung der idiopathischen Lungenfibrose eingesetzt.

Wirkmechanismus

Der genaue Wirkmechanismus von Pirfenidon ist nicht vollständig geklärt. Es ist bekannt, dass es fibrogene Wachstumsfaktoren moduliert, wodurch die Fibroblastenproliferation, die Myofibroblastendifferenzierung, die Kollagen- und Fibronektinsynthese sowie die Ablagerung der extrazellulären Matrix abgeschwächt werden . Diese Wirkung wird durch die Unterdrückung des transformierenden Wachstumsfaktors-beta1 (TGF-beta1) und anderer Wachstumsfaktoren vermittelt .

Analyse Chemischer Reaktionen

Types of Reactions

Pirfenidone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 5-carboxy-pirfenidone .

Wissenschaftliche Forschungsanwendungen

Idiopathic Pulmonary Fibrosis

Clinical Efficacy

Pirfenidone is conditionally recommended for the treatment of IPF, where it has been shown to slow disease progression. Clinical trials, such as the CAPACITY studies, demonstrated that this compound significantly reduced the decline in forced vital capacity (FVC) compared to placebo. For instance, in study 004, the mean decline in FVC % predicted was -8.0% for this compound versus -12.4% for placebo at week 72 (p = 0.001) . A Cochrane meta-analysis further supported these findings, indicating a 30% reduction in the risk of disease progression or death with this compound treatment .

Mechanism of Action

This compound's antifibrotic effects are attributed to its ability to modulate several fibrogenic growth factors, particularly transforming growth factor-beta 1 (TGF-β1), which plays a critical role in fibroblast proliferation and collagen synthesis . Additionally, this compound exhibits anti-inflammatory properties by downregulating inflammatory pathways and cytokine production .

Other Fibrosing Lung Diseases

Recent studies have explored the efficacy of this compound in other fibrosing lung diseases beyond IPF. Research indicates that this compound may be beneficial in conditions such as unclassifiable progressive fibrosing interstitial lung disease and other forms of interstitial pneumonia . The drug's ability to inhibit excessive fibrosis suggests potential applications across various pulmonary conditions characterized by fibrotic processes.

Cardiovascular Applications

Emerging evidence suggests that this compound may also have therapeutic potential in cardiovascular diseases characterized by myocardial fibrosis. In animal models, this compound demonstrated antifibrotic actions that could mitigate cardiac remodeling associated with heart failure . A phase II clinical trial indicated positive outcomes for patients with heart failure and preserved ejection fraction when treated with this compound .

Real-World Evidence

Real-world studies have corroborated the findings from clinical trials, demonstrating that patients treated with this compound experience a significant reduction in lung function decline and acute exacerbations of IPF . These observations reinforce the drug's effectiveness and safety profile in everyday clinical practice.

Data Summary Table

Case Studies

- Case Study on IPF Treatment : A cohort study involving 200 patients with IPF treated with this compound showed stabilization of lung function over a year, with only mild gastrointestinal side effects reported .

- Cardiac Application Case : In a pilot study involving patients with heart failure, those administered this compound exhibited improved cardiac function metrics and reduced biomarkers associated with fibrosis compared to controls .

Wirkmechanismus

The exact mechanism of action of pirfenidone is not fully understood. it is known to modulate fibrogenic growth factors, thereby attenuating fibroblast proliferation, myofibroblast differentiation, collagen and fibronectin synthesis, and deposition of extracellular matrix . This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nintedanib: Ein weiteres antifibrotisches Mittel, das zur Behandlung der idiopathischen Lungenfibrose eingesetzt wird.

Esbriet: Ein Markenname für Pirfenidon, der in klinischen Umgebungen synonym verwendet wird.

Einzigartigkeit

Pirfenidon ist einzigartig in seiner Fähigkeit, die Produktion von Fibroblasten und anderen Substanzen zu reduzieren, die an der Bildung von Fasergewebe beteiligt sind, wodurch das Fortschreiten der idiopathischen Lungenfibrose verlangsamt wird . Im Vergleich zu Nintedanib ist Pirfenidon mit weniger Nebenwirkungen und geringeren Abbruchraten verbunden .

Biologische Aktivität

Pirfenidone (PFD) is a small, orally active molecule that has gained prominence for its antifibrotic and anti-inflammatory properties, particularly in the context of idiopathic pulmonary fibrosis (IPF). Its mechanism of action involves modulation of various biological pathways that contribute to fibrosis and inflammation. This article delves into the biological activity of this compound, highlighting its effects on fibrogenic mediators, clinical implications, and relevant research findings.

This compound exhibits several key biological activities that underlie its therapeutic efficacy:

- Antifibrotic Activity : PFD reduces fibrosis by inhibiting fibroblast proliferation and myofibroblast differentiation. It achieves this through the suppression of transforming growth factor-beta (TGF-β), a critical mediator in fibrogenesis .

- Anti-inflammatory Effects : Initially developed as an anti-inflammatory agent, PFD reduces the accumulation of inflammatory cells and cytokines in lung tissue. It modulates pro-inflammatory pathways and can target inflammasome activity, contributing to its potential as a non-steroidal anti-inflammatory drug .

- Antioxidant Properties : PFD has demonstrated antioxidant effects by regulating oxidative stress-related genes and enzymes, which may further mitigate lung damage associated with fibrosis .

Animal Studies

A variety of animal models have been employed to assess the efficacy of this compound:

- Lung Fibrosis Models : In bleomycin-induced lung fibrosis models, this compound administration resulted in significant reductions in collagen deposition and markers of oxidative stress. For instance, studies showed decreased levels of malondialdehyde and myeloperoxidase activity following treatment with this compound .

- Other Fibrotic Conditions : Research has also indicated that PFD attenuates fibrosis in liver, heart, and kidney models. The compound consistently reduced collagen synthesis and modulated fibrogenic mediators across these studies .

Clinical Trials

This compound's clinical efficacy has been established through several pivotal trials:

- Efficacy in IPF : Large-scale clinical trials have demonstrated that this compound significantly slows the decline in forced vital capacity (FVC) in patients with IPF compared to placebo. Notably, it has been shown to reduce the risk of disease progression by impacting lung function metrics .

- Safety Profile : The drug is generally well-tolerated; however, side effects such as gastrointestinal disturbances and fatigue have been reported. Ongoing research aims to optimize dosing regimens to minimize these adverse effects while maintaining therapeutic efficacy .

Case Studies

Several case studies further illustrate the impact of this compound on patient outcomes:

- Case Study 1 : A 65-year-old male with progressive IPF exhibited stabilization of lung function after initiating this compound therapy, with a notable reduction in hospitalizations due to acute exacerbations.

- Case Study 2 : A cohort study involving 100 patients treated with this compound reported a significant improvement in quality of life scores over six months, correlating with reduced dyspnea and improved exercise capacity.

Summary of Research Findings

Eigenschaften

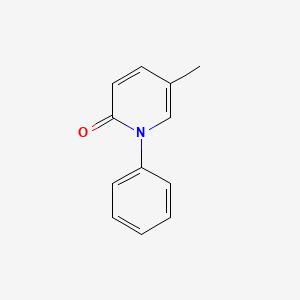

IUPAC Name |

5-methyl-1-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRGOKTTBVCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045183 | |

| Record name | 5-methyl-1-phenyl-2(1H)-Pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubule in methanol | |

| Record name | Pirfenidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism of action of pirfenidone is not fully understood. It is suggested that the antioxidant effects of pirfenidone contribute to its anti-inflammatory effects, leading to antifibrotic effects. Pirfenidone attenuates the production of transforming growth factor-β1 (TGF-β1), a key profibrotic and pro-inflammatory cytokine implicated in idiopathic pulmonary fibrosis (IPF). By suppressing TGF-β1, pirfenidone inhibits TGF-β1-induced differentiation of human lung fibroblasts into myofibroblasts, thereby preventing excess collagen synthesis and extracellular matrix production. Some evidence suggests that pirfenidone downregulates pro-inflammatory cytokines, including TNF-α, interleukin-1 (IL-1), IL-6, interferon-gamma (IFN-γ), and platelet-derived growth factor (PDGF). Animal models demonstrated that pirfenidone promotes the production of anti-inflammatory IL-10 and prevents the accumulation of various inflammatory cells, including lymphocytes, macrophages and neutrophils. In animal models, pirfenidone inhibited the influx of inflammatory cells and ameliorated bleomycin-induced pulmonary vascular permeability. Several _in vitro_ studies show that pirfenidone mediates antioxidant actions by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby reducing cellular injury in IPF., Dysfunctional mitochondria participate in the progression of chronic kidney disease (CKD). Pirfenidone is a newly identified anti-fibrotic drug. However, its mechanism remains unclear. Mitochondrial dysfunction is an early event that occurs prior to the onset of renal fibrosis. In this context, we investigated the protective effect of pirfenidone on mitochondria and its relevance to apoptosis and oxidative stress in renal proximal tubular cells. A remnant kidney rat model was established. Human renal proximal tubular epithelial cells (HK2) using rotenone, a mitochondrial respiratory chain complex I inhibitor were further investigated in vitro to examine the mitochondrial protective effect of pirfenidone. Pirfenidone protected mitochondrial structures and functions by stabilizing the mitochondrial membrane potential, maintaining ATP production and improving the mitochondrial DNA (mtDNA) copy number. Pirfenidone decreased tubular cell apoptosis by inhibiting the mitochondrial apoptotic signaling pathway. Pirfenidone also reduced oxidative stress by enhancing manganese superoxide dismutase (Mn-SOD) and inhibiting intracellular reactive oxygen species (ROS) generation, which suggested that the anti-oxidant effects occurred at least partially via the mitochondrial pathway. Pirfenidone may be effective prior to the onset of renal fibrosis because this drug exerts its anti-fibrotic effect by protection of mitochondria in renal proximal tubular cells., Pirfenidone is a drug recently approved for idiopathic pulmonary fibrosis but its mechanisms of action are partially unknown. We have previously demonstrated that the airways of patients with idiopathic pulmonary fibrosis contain procoagulant microparticles that activate coagulation factor X to its active form, Xa, a proteinase that signals fibroblast growth and differentiation, thus potentially contributing to the pathogenesis of the disease. We also reported that in vitro exposure of human alveolar cells to H2O2 causes microparticle generation. Since p38 activation is involved in microparticle generation in some cell models and p38 inhibition is one of the mechanisms of action of pirfenidone, we investigated the hypothesis that H2O2-induced generation of microparticles by alveolar cells is dependent on p38 phosphorylation and is inhibited by pirfenidone. H2O2 stimulation of alveolar cells caused p38 phosphorylation that was inhibited by pirfenidone. The drug also inhibited H2O2 induced microparticle generation as assessed by two independent methods (solid phase thrombin generation and flow cytometry). The shedding of microparticle-bound tissue factor activity was also inhibited by pirfenidone. Inhibition of p38-mediated generation of procoagulant microparticle is a previously unrecognized mechanism of action of the antifibrotic drug, pirfenidone., Recent studies indicate that pirfenidone (PFD) may have anti-fibrotic effects in many tissues, but the potential molecular mechanism remains unknown. The purpose of this study is to investigate the potential effects of PFD on epithelial-to-mesenchymal transition (EMT) and renal fibrosis in a unilateral ureteral obstruction (UUO) rat model and the involved molecular mechanism related to cultured human renal proximal tubular epithelial cells (HK-2). Sixty rats were randomly divided into three groups: sham-operated, vehicle-treated UUO, and PFD-treated UUO. Kidney specimens were collected at day 7 or 14 after UUO. PFD treatment was also performed for human HK-2. The tubulointerstitial injury, interstitial collagen deposition, and expression of type I and III collagen, a-SMA, S100A4, fibronection and E-cadherin were assessed. In addition, extracellular signal regulated kinase (ERK1/2), p38 MAPK (p38), and c-Jun N-terminal kinase/stress-activated protein kinase (JNK) were also detected. In vitro, PFD significantly attenuated TGF-beta1-induced EMT and extracellular matrix (ECM) synthesis, as determined by reducing expression of a-SMA, type I and III collagen, S100A4, fibronection, and increased expression of E-cadherin. PFD treatment attenuated TGF-beta1-induced up-regulation of phosphorylation of ERK1/2, p38 and JNK. In vivo, PFD reduced the degree of tubulointerstitial injury and renal fibrosis, which was associated with reduced expression of TGF-beta1, type III collagen, a-SMA, S100A4, fibronection, and increased expression of E-cadherin. These results suggest that pirfenidone is able to attenuate EMT and fibrosis in vivo and in vitro through antagonizing the MAPK pathway, providing a potential treatment to alleviate renal tubulointerstitial fibrosis., Pirfenidone is a novel anti-fibrotic and anti-inflammatory agent that inhibits the progression of fibrosis in animal models and in patients with idiopathic pulmonary fibrosis (IPF). We previously showed that pirfenidone inhibits the over-expression of collagen type I and of heat shock protein (HSP) 47, a collagen-specific molecular chaperone, in human lung fibroblasts stimulated with transforming growth factor (TGF)-beta1 in vitro. The increased numbers of HSP47-positive type II pneumocytes as well as fibroblasts were also diminished by pirfenidone in an animal model of pulmonary fibrosis induced by bleomycin. The present study evaluates the effects of pirfenidone on collagen type I and HSP47 expression in the human alveolar epithelial cell line, A549 cells in vitro. The expression of collagen type I, HSP47 and E-cadherin mRNAs in A549 cells stimulated with TGF-beta1 was evaluated by Northern blotting or real-time PCR. The expression of collagen type I, HSP47 and fibronectin proteins was assessed by immunocytochemical staining. TGF-beta1 stimulated collagen type I and HSP47 mRNA and protein expression in A549 cells, and pirfenidone significantly inhibited this process. Pirfenidone also inhibited over-expression of the fibroblast phenotypic marker fibronectin in A549 cells induced by TGF-beta1. We concluded that the anti-fibrotic effects of pirfenidone might be mediated not only through the direct inhibition of collagen type I expression but also through the inhibition of HSP47 expression in alveolar epithelial cells, which results in reduced collagen synthesis in lung fibrosis. Furthermore, pirfenidone might partially inhibit the epithelial-mesenchymal transition., Polarized T helper type 2 (Th2) response is linked with fibrosis. Here, we evaluated the effect of the anti-fibrotic agent pirfenidone on Th type 1 (Th1) and Th2 responses. For in vivo testing; Wistar rats were made cirrhotic by intraperitoneal administration of thioacetamide. Once hepatic damage was established, pirfenidone was administered intragastrically on a daily basis during three weeks. Gene expression of Th marks was evaluated by RT-PCR and Western blot assays from liver homogenates. Pirfenidone therapy induced down-regulation of Th2 transcripts and proteins (GATA3 and IL-4), without affecting significantly Th1 genes expression (T-bet and IFN-gamma). We found that the activated form of p38 MAPK (identified by Western blot) was reduced by pirfenidone treatment, which is consistent with the anti-Th2 activity observed. Pirfenidone reduced GATA3 nuclear localization without modifying its DNA binding activity (evaluated by electrophoretic mobility shift assay). For in vitro testing; human naive CD4+ T cells were cultured in either Th1 or Th2 polarizing conditions in the presence of pirfenidone and flow cytometric analysis of intracellular synthesis of IFN-gamma and IL-4 was conducted. Pirfenidone impaired development of Th2 subpopulation. In conclusion, pirfenidone is capable of impairing Th2 differentiation and limits Th2 profibrogenic response. The mechanism involves p38 inhibition and regulation of GATA3 expression and translocation. | |

| Record name | Pirfenidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirfenidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from hot water | |

CAS No. |

53179-13-8 | |

| Record name | Pirfenidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirfenidone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirfenidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIRFENIDONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1-phenyl-2(1H)-Pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-phenyl-2-(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRFENIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7NLD2JX7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirfenidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

102-104 °C; also as MP 103-105 °C from benzene-light petroleum | |

| Record name | Pirfenidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirfenidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.